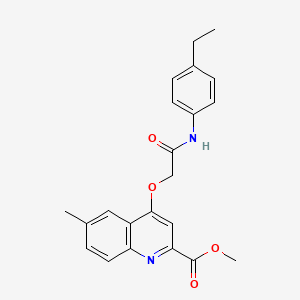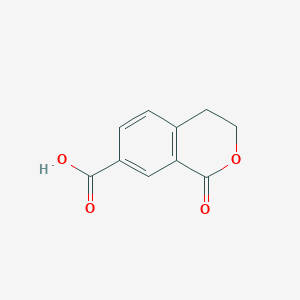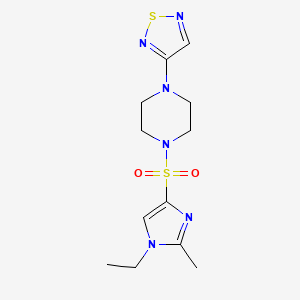![molecular formula C9H7ClN2O2 B2818808 [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-15-2](/img/structure/B2818808.png)
[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It belongs to the class of organic compounds known as oxadiazoles, which are aromatic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of a carboxylic acid derivative with a hydrazine . The exact synthesis process for “this compound” is not specified in the search results, but it’s likely to involve similar steps.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques can provide information about the types of bonds present in the molecule, their arrangement, and the overall shape of the molecule .Chemical Reactions Analysis
Oxadiazole derivatives, including “this compound”, are known to participate in a variety of chemical reactions. They can undergo reactions with various reagents, leading to the formation of new compounds . The exact chemical reactions that “this compound” can participate in are not specified in the search results.科学的研究の応用
Photochemical Behavior
The photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol, has been investigated. These compounds undergo a ring photoisomerization to 1,3,4-oxadiazoles, possibly through a "ring contraction–ring expansion" route upon irradiation. This reaction mechanism highlights the potential for photochemical applications in material science or photodynamic therapy research (Buscemi, Cicero, Vivona, & Caronna, 1988).
Crystal Packing and Non-Covalent Interactions
Research into the crystal packing of 1,2,4-oxadiazole derivatives has shown the functional role of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in their supramolecular architectures. These findings are crucial for understanding the molecular assembly and could influence the design of new materials or pharmaceuticals with specific structural requirements (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial Applications
A series of compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and screened for their antimicrobial activity. These studies revealed that specific derivatives exhibit significant potency against various Gram-positive and Gram-negative bacteria, as well as fungal strains, underscoring the potential of this compound derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anticancer and Antimicrobial Agents
The synthesis and characterization of novel 3-Chlorophenyl derivatives related to this compound have demonstrated promising anticancer and antimicrobial activities. These findings highlight the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment and infection control, encouraging further research in medicinal chemistry (Mahanthesha, T., & Bodke, 2021).
将来の方向性
The future directions for the study of “[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” could involve further exploration of its synthesis, chemical reactions, and biological activities. This could lead to the development of new methods for its synthesis, the discovery of new reactions it can participate in, and the identification of new biological targets it can interact with .
特性
IUPAC Name |
[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNIWYBESKWXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54014-15-2 |
Source


|
| Record name | [5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)




![Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2818739.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)

